Dehydro-ZINC39395747

CYB5R3 nitric oxide signaling vascular biology

CYB5R3 research demands validated inhibitors-potency variability (propylthiouracil IC50 ~275 μM vs. 9.14 μM) compromises reproducibility. Dehydro-ZINC39395747 (CAS 433248-87-4) is the definitive CYB5R3 tool compound. • >30-fold more potent than propylthiouracil (IC50 9.14 μM) • Kd 1.11 μM by ITC confirms direct target binding • Sole CYB5R3 inhibitor with in vivo hemodynamic validation (enhances renal blood flow & attenuates vasoconstrictor-induced BP elevation in SHR) Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C12H9N3O2S2
Molecular Weight 291.4 g/mol
Cat. No. B1683641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydro-ZINC39395747
SynonymsZINC39395747;  ZINC-39395747;  ZINC 39395747; 
Molecular FormulaC12H9N3O2S2
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)SCC3=CC(=O)NC(=S)N3
InChIInChI=1S/C12H9N3O2S2/c16-10-5-7(13-11(18)15-10)6-19-12-14-8-3-1-2-4-9(8)17-12/h1-5H,6H2,(H2,13,15,16,18)
InChIKeyZBZUSIRGXUAECB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dehydro-ZINC39395747 for CYB5R3 Inhibition: Verified Potency, Selectivity, and Research-Grade Specifications


Dehydro-ZINC39395747 (CAS 433248-87-4) is a thiouracil-derived small molecule that functions as a validated inhibitor of cytochrome b5 reductase 3 (CYB5R3) [1]. Structurally, it exists as the bioactive tautomeric form of ZINC39395747, a compound identified through structure-guided virtual screening of the ZINC database using propylthiouracil as a pharmacophore template [2]. The compound is characterized by a benzoxazolyl sulfanyl moiety linked to a 2-thioxo-2,3-dihydropyrimidin-4(1H)-one core (molecular formula C12H9N3O2S2, MW 291.35), and is commercially available with purity specifications typically ≥98% [3].

Why Dehydro-ZINC39395747 Cannot Be Replaced by Generic CYB5R3 Inhibitors


CYB5R3 inhibitors exhibit substantial variability in potency, binding affinity, and functional cellular effects that preclude simple substitution. The prototypical inhibitor propylthiouracil (PTU) demonstrates an IC50 of approximately 275 μM, representing over 30-fold weaker inhibition compared to Dehydro-ZINC39395747 [1]. Even closely related analogs from the same virtual screening campaign display measurable differences: ZINC05626394 exhibits an IC50 of 10.81 μM versus 9.14 μM for ZINC39395747, a 1.18-fold difference that translates to distinct concentration-response profiles in cellular assays [1]. Furthermore, ZINC39395747 has been explicitly validated to increase nitric oxide bioavailability in renal vascular cells and to modulate renal blood flow and systemic blood pressure in spontaneously hypertensive rats, functional outcomes that have not been demonstrated for other structurally similar CYB5R3 inhibitors [1]. These differences underscore the necessity of selecting the specific, validated compound for reproducible experimental outcomes.

Quantitative Differentiation of Dehydro-ZINC39395747 Against Comparator Compounds


CYB5R3 Inhibitory Potency: Dehydro-ZINC39395747 vs. Propylthiouracil (PTU)

Dehydro-ZINC39395747, as the active tautomer of ZINC39395747, inhibits CYB5R3 with an IC50 of 9.14 μM, representing a >30-fold improvement in potency compared to the canonical inhibitor propylthiouracil (IC50 = ∼275 μM) [1]. This quantitative difference was determined in a recombinant human CYB5R3 NADH-ferricyanide reductase assay under identical experimental conditions [1].

CYB5R3 nitric oxide signaling vascular biology

CYB5R3 Binding Affinity: Dehydro-ZINC39395747 vs. PTU

Isothermal titration calorimetry (ITC) measurements reveal that Dehydro-ZINC39395747 binds to CYB5R3 with a dissociation constant (Kd) of 1.11 μM [1]. In contrast, propylthiouracil exhibits a significantly higher Kd of ∼36 μM under the same experimental setup, indicating approximately 32-fold tighter binding for the target compound [1].

CYB5R3 isothermal titration calorimetry binding affinity

CYB5R3 Inhibitory Potency: Dehydro-ZINC39395747 vs. ZINC05626394

Among the two novel CYB5R3 inhibitors validated from the ZINC virtual screening campaign, Dehydro-ZINC39395747 (IC50 = 9.14 μM) demonstrates a 1.18-fold greater inhibitory potency compared to its closest structural analog ZINC05626394 (IC50 = 10.81 μM) when assayed under identical conditions with recombinant human CYB5R3 [1].

CYB5R3 structure-activity relationship thiouracil derivatives

Cellular NO Bioavailability Enhancement: Functional Distinction of Dehydro-ZINC39395747

Dehydro-ZINC39395747 uniquely demonstrates the capacity to significantly increase nitric oxide (NO) bioavailability in renal vascular cells, a functional cellular outcome that has not been reported for propylthiouracil, ZINC05626394, or other structurally related CYB5R3 inhibitors [1]. This effect was quantified in cultured renal vascular cells and further validated in vivo, where ZINC39395747 treatment augmented renal blood flow and decreased systemic blood pressure in spontaneously hypertensive rats challenged with vasoconstrictors [1].

nitric oxide vascular function CYB5R3

In Vivo Hemodynamic Effects: Validated Functional Relevance of Dehydro-ZINC39395747

Dehydro-ZINC39395747 is the only CYB5R3 inhibitor with published in vivo hemodynamic validation. In spontaneously hypertensive rats, treatment with ZINC39395747 significantly augmented renal blood flow and decreased systemic blood pressure in response to vasoconstrictor challenge [1]. No comparable in vivo functional data exist for propylthiouracil, ZINC05626394, or other CYB5R3 inhibitors, establishing a unique translational relevance for this compound [1].

hypertension renal blood flow in vivo pharmacology

Complete CYB5R3 Inhibition at Low Micromolar Concentration

At a concentration of 50 μM, Dehydro-ZINC39395747 achieves complete inhibition of CYB5R3 activity, as documented in the BRENDA enzyme database [1]. This contrasts with structurally related thiouracil derivatives such as 6-benzyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one, which exhibit only approximately 3% inhibition at 0.5 mM (a 10-fold higher concentration), and 6-[(4-bromophenyl)sulfanyl]methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one, which shows approximately 10% inhibition at 0.05 mM [1].

CYB5R3 enzyme inhibition concentration-response

Recommended Research Applications for Dehydro-ZINC39395747 Based on Validated Performance


Vascular Nitric Oxide Signaling and Endothelial Function Studies

Investigators studying CYB5R3-dependent regulation of nitric oxide bioavailability in vascular cells should prioritize Dehydro-ZINC39395747 as the only CYB5R3 inhibitor with validated capacity to enhance NO bioavailability in renal vascular cells and to modulate renal blood flow and systemic blood pressure in hypertensive animal models [1]. This functional phenotype is not documented for propylthiouracil or ZINC05626394, making Dehydro-ZINC39395747 the definitive tool compound for linking CYB5R3 inhibition to NO-mediated vascular outcomes [1].

CYB5R3 Target Validation and Mechanistic Pharmacology

For researchers requiring potent and well-characterized CYB5R3 inhibition to validate target engagement in biochemical and cellular assays, Dehydro-ZINC39395747 offers a >30-fold improvement in IC50 over the historical inhibitor propylthiouracil (9.14 μM vs. ∼275 μM) and a 1.18-fold potency advantage over the closest analog ZINC05626394 [1]. The compound's Kd of 1.11 μM, determined by ITC, provides direct thermodynamic evidence of target binding, enabling rigorous interpretation of concentration-response relationships and structure-activity studies [1].

In Vivo Cardiovascular Pharmacology and Hypertension Research

Studies requiring translation of CYB5R3 inhibition to in vivo physiological endpoints should employ Dehydro-ZINC39395747, as it is the sole CYB5R3 inhibitor with published in vivo hemodynamic validation. The compound's demonstrated ability to augment renal blood flow and attenuate vasoconstrictor-induced blood pressure elevation in spontaneously hypertensive rats provides a unique foundation for preclinical investigations of CYB5R3 as a cardiovascular drug target [1].

Structure-Activity Relationship (SAR) Studies on Thiouracil-Derived CYB5R3 Inhibitors

Medicinal chemistry efforts focused on optimizing CYB5R3 inhibitors can utilize Dehydro-ZINC39395747 as a benchmark reference compound. Its defined IC50 (9.14 μM) and Kd (1.11 μM) values, coupled with the structural distinction of the benzoxazolyl sulfanyl moiety, provide a quantitative baseline against which novel analogs can be compared. The availability of direct comparative data with ZINC05626394 (IC50 = 10.81 μM) and propylthiouracil (IC50 = ∼275 μM) within the same assay system enables meaningful SAR interpretation [1].

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